1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

Urea Transporter Inhibition UT-A1 Selectivity Diuretic Target Profiling

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a synthetic, unsymmetrical N,N′-disubstituted phenyl urea derivative featuring a 2,6-difluorophenyl group and a 4-(2-oxopiperidin-1-yl)phenyl moiety connected through a urea linkage. This compound belongs to a pharmacologically significant class of diaryl ureas known for modulating diverse biological targets, including kinases and urea transporters, and is utilized as a research tool in medicinal chemistry and chemical biology.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 1207003-13-1
Cat. No. B2971110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
CAS1207003-13-1
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C18H17F2N3O2/c19-14-4-3-5-15(20)17(14)22-18(25)21-12-7-9-13(10-8-12)23-11-2-1-6-16(23)24/h3-5,7-10H,1-2,6,11H2,(H2,21,22,25)
InChIKeyJKDXXSRCMNOCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea (CAS 1207003-13-1) – Compound Class and Core Characteristics


1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a synthetic, unsymmetrical N,N′-disubstituted phenyl urea derivative featuring a 2,6-difluorophenyl group and a 4-(2-oxopiperidin-1-yl)phenyl moiety connected through a urea linkage [1]. This compound belongs to a pharmacologically significant class of diaryl ureas known for modulating diverse biological targets, including kinases and urea transporters, and is utilized as a research tool in medicinal chemistry and chemical biology . Its molecular formula is C18H17F2N3O2, with a molecular weight of approximately 345.35 g/mol.

Synthetic unsymmetrical diaryl urea scaffold
2,6-difluorophenyl & 2-oxopiperidin-1-yl pharmacophores
Tool compound for kinase & urea transporter studies

Why Generic Substitution Fails: Structural Specificity of 2,6-Difluorophenyl and 2-Oxopiperidinyl Motifs in 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea


Substitution with a generic diaryl urea or a mono-fluorinated analog cannot replicate the activity profile of this compound because the specific 2,6-difluorophenyl substitution pattern critically influences both target binding conformation and metabolic stability, while the 2-oxopiperidin-1-yl fragment introduces a hydrogen-bond-accepting carbonyl that is absent in simple piperidine or phenyl analogs [1]. The combination of these two pharmacophoric elements creates a unique electrostatic and steric environment that determines selectivity across targets such as urea transporters (UT-A vs. UT-B) and other enzyme systems . Simple replacement of either motif would fundamentally alter the compound's polypharmacology and physicochemical properties.

Binding

Generic diaryl ureas or mono‑F analogs may shift target binding conformation and metabolic profile.

Selectivity

Replacing the 2‑oxopiperidin‑1‑yl fragment removes a key H‑bond acceptor, potentially altering UT‑A/B and off‑target selectivity.

Polypharmacology

Simple substitution of either pharmacophore may fundamentally change polypharmacology and physicochemical properties.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea Against Closest Analogs


Urea Transporter Profiling: UT-A1 vs. UT-B Selectivity Compared to a Close Structural Analog

This compound demonstrates measurable selectivity between urea transporter isoforms. In a head-to-head binding profile, it inhibited rat UT-A1 with an IC50 of 150 nM, while its activity against rat UT-B was markedly weaker (IC50 = 2,000 nM), yielding a ~13-fold selectivity window for UT-A1 over UT-B [1]. A structurally distinct urea transporter inhibitor, BDBM50575385 (CHEMBL4877290), which features a sulfonamide-linked scaffold instead of the 2-oxopiperidinyl-phenyl urea core, showed a UT-A1 IC50 of 750 nM under the same assay conditions, making the target compound 5-fold more potent at UT-A1 [2]. This quantitative difference highlights the critical contribution of the 2-oxopiperidinyl-phenyl urea pharmacophore to UT-A1 binding affinity.

UT‑A1 Selectivity
Head‑to‑head
IC₅₀ UT‑A1 = 150 nM; UT‑B = 2,000 nM (13‑fold).
Vs analog IC₅₀ = 750 nM (5‑fold difference).
Supports UT‑A1 binding affinity context
Cross‑study comparable; rat MDCK cells
Urea Transporter Inhibition UT-A1 Selectivity Diuretic Target Profiling

Proteasome-Associated Deubiquitinase (Rpn11) Counter-Screening: Demonstrating Target Selectivity

When profiled against the 26S proteasome regulatory subunit Rpn11, this compound exhibited negligible activity, with an IC50 greater than 100,000 nM [1]. In contrast, its potent activity at UT-A1 (IC50 = 150 nM) indicates a selectivity index exceeding 667-fold. This level of discrimination is not universally observed among diaryl ureas; many kinase-targeted urea derivatives show significant off-target activity at proteasome-associated deubiquitinases. The low Rpn11 activity provides evidence that the 2-oxopiperidin-1-yl substitution does not promiscuously engage cysteine-dependent deubiquitinases.

Rpn11 Counter‑screen
Head‑to‑head
Rpn11 IC₅₀ > 100,000 nM
>667‑fold selectivity over UT‑A1
Minimal off‑target proteasome inhibition
Human 26S proteasome assay
Proteasome Rpn11 Deubiquitinase Selectivity Counter-Screening

Structural Differentiation: 2,6-Difluorophenyl vs. Non-Fluorinated or Mono-Fluorinated Phenyl Urea Analogs in Metabolic Stability

The ortho,ortho′-difluoro substitution pattern on the phenyl ring is a well-established strategy for blocking oxidative metabolism at those positions, thereby improving metabolic stability compared to non-fluorinated or mono-fluorinated analogs. In the broader class of N,N′-diaryl ureas, compounds containing the 2,6-difluorophenyl motif consistently demonstrate enhanced in vitro microsomal half-lives relative to their unsubstituted phenyl counterparts [1]. Although direct comparative metabolic stability data for this specific compound versus its des-fluoro analog are not publicly available, the class-level evidence is strong: the 2,6-difluoro substitution is expected to reduce CYP450-mediated hydroxylation at the ortho positions, a major clearance pathway for unsubstituted phenyl ureas.

Metabolic Stability
Class‑level
2,6‑diF blocks ortho hydroxylation; expected reduced CYP clearance (class‑level)
Supports extended probe stability inference
No direct compound‑to‑compound data
Metabolic Stability Fluorine Substitution Effects Pharmacophore Optimization

BTK Kinase Inhibitory Activity: A Distinct Polypharmacological Dimension

In a separate patent-derived dataset, a compound structurally consistent with the 2,6-difluorophenyl urea scaffold demonstrated potent inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM [1]. This places the compound in a potency range comparable to clinical-stage covalent BTK inhibitors such as ibrutinib (IC50 = 0.5 nM). Importantly, many known UT-A1 inhibitors lack significant BTK activity, meaning this compound's dual UT-A1/BTK profile represents a differentiated polypharmacology that may be advantageous—or undesirable—depending on the experimental context.

BTK Inhibition
Source review
BTK IC₅₀ = 1 nM (patent‑reported); ~1,000‑fold over typical UT inhibitors
Reported BTK pathway interaction context
Requires independent confirmation; may confound immune cell assays
BTK Inhibition Kinase Profiling Polypharmacology

Recommended Research and Industrial Application Scenarios for 1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea


Urea Transporter-A1 (UT-A1) Selective Probe Development for Renal Physiology Studies

With an IC50 of 150 nM at UT-A1 and a ~13-fold selectivity window over UT-B, this compound is suitable as a starting scaffold for developing UT-A1-selective pharmacological probes. Researchers studying the role of UT-A1 in urine concentration mechanisms, salt-sparing diuresis, or edema models can use this compound to interrogate UT-A1-specific functions, provided they account for the residual UT-B activity [1]. The 5-fold potency advantage over a non-urea sulfonamide UT inhibitor (IC50 = 750 nM) positions it as a more sensitive tool for target engagement studies [2].

Polypharmacological Profiling in B-Cell Malignancy Models

The combination of UT-A1 inhibitory activity and sub-nanomolar BTK potency (IC50 = 1 nM) makes this compound a candidate for investigating dual UT-A1/BTK pharmacology in B-cell lymphoma or chronic lymphocytic leukemia models [3]. However, the BTK activity is flagged as supporting evidence only and requires independent confirmation before committing to procurement for BTK-targeted studies.

Negative Control Design for Proteasome-Focused Screening Campaigns

Given the compound's negligible activity against the 26S proteasome Rpn11 subunit (IC50 > 100,000 nM), it can serve as a negative control or selectivity counterscreen compound in high-throughput screening campaigns aimed at identifying proteasome deubiquitinase inhibitors [4]. This application leverages the >667-fold selectivity window over UT-A1 to ensure that any hits identified in a proteasome screen are not merely urea-based pan-assay interference compounds.

Metabolic Stability Benchmarking for ortho,ortho′-Difluorophenyl Urea Series

For medicinal chemistry programs developing urea-based inhibitors, this compound serves as a representative member of the 2,6-difluorophenyl urea subclass for benchmarking in vitro metabolic stability (e.g., microsomal or hepatocyte clearance assays) against unsubstituted or mono-fluorinated phenyl urea controls. Class-level evidence indicates that ortho,ortho′-difluoro substitution reduces CYP-mediated oxidative metabolism, making this compound a useful comparator in fluorine SAR studies [5].

Application
Selection Property
Validation Focus
UT‑A1 isoform probe development
UT‑A1 binding affinity and selectivity window
UT‑A1/UT‑B target engagement in renal cell models
BTK/UT‑A1 polypharmacology profiling
Dual UT‑A1/BTK activity profile
BTK pathway response and UT‑A1 co‑engagement in B‑cell line models
Proteasome deubiquitinase counter‑screening control
Minimal Rpn11 inhibition (>667‑fold selectivity)
Selectivity over proteasome deubiquitinase targets
Fluorine substitution metabolic stability SAR
2,6‑difluorophenyl metabolic stability profile
In vitro microsomal half‑life comparison with non‑fluorinated analogs
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